3-Chloro-4-iodobenzyl bromide

Organic Synthesis Cross-Coupling Chemoselectivity

Streamline multi-step synthesis with 3-Chloro-4-iodobenzyl bromide. Eliminate protection/deprotection sequences using this tri-halogenated scaffold. - Three distinct C-X bonds (aryl C-I, benzylic C-Br, aryl C-Cl) enable programmed orthogonal reactivity. - Execute chemoselective cross-coupling at the iodide, then independently functionalize the bromide and chloride. - Available at 98% purity with full analytical traceability for regulatory documentation.

Molecular Formula C7H5BrClI
Molecular Weight 331.38
CAS No. 166386-59-0
Cat. No. B2483332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodobenzyl bromide
CAS166386-59-0
Molecular FormulaC7H5BrClI
Molecular Weight331.38
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Cl)I
InChIInChI=1S/C7H5BrClI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
InChIKeyQZPHBAFVBQVVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-iodobenzyl bromide: Technical Baseline & Identity


3-Chloro-4-iodobenzyl bromide (IUPAC: 4-(bromomethyl)-2-chloro-1-iodobenzene) is a polyhalogenated benzyl halide featuring three distinct halogen substituents (Cl, I, and a benzylic Br) on a single aromatic ring . Its molecular formula is C₇H₅BrClI with a molecular weight of 331.38 g/mol . The compound exists as a solid at ambient temperature and is insoluble in water but soluble in common organic solvents . Commercial sources typically supply the compound at 95-98% purity, as verified by HPLC analysis . The presence of three different halogen atoms—each with distinct electronic properties and leaving-group propensities—defines the compound's utility as a versatile synthetic building block, particularly for sequential, chemoselective cross-coupling strategies where orthogonality of reactive sites is required [1].

3-Chloro-4-iodobenzyl bromide: Why Substitution Fails


Substitution of 3-chloro-4-iodobenzyl bromide with a simpler analog (e.g., 4-iodobenzyl bromide, 3-chlorobenzyl bromide, or unsubstituted benzyl bromide) fundamentally alters—or eliminates—the capacity for programmed, orthogonal reactivity sequences. The target compound contains three distinct C–halogen bonds: an aryl C–I bond (most reactive toward oxidative addition in cross-coupling), an aryl C–Cl bond (least reactive, enabling late-stage functionalization under forcing conditions), and a benzylic C–Br bond (susceptible to nucleophilic displacement independent of transition-metal catalysis). The electron density distribution on the benzyl carbon, which directly governs electrophilic reactivity in nucleophilic substitution, is modulated by the combined electron-withdrawing effects of the aryl halogens [1]. Replacing any single halogen substituent alters both the electronic landscape and the reaction orthogonality, thereby precluding the sequential, site-selective transformations for which this compound is specifically valued [2].

3-Chloro-4-iodobenzyl bromide: Evidence of Differentiation


Orthogonal Reactivity for Sequential Coupling

The primary differentiation of 3-chloro-4-iodobenzyl bromide lies in the presence of three distinct carbon-halogen bonds with widely divergent reactivities toward palladium-catalyzed cross-coupling, enabling programmed, sequential functionalization. The relative reactivity order for oxidative addition to Pd(0) is well established across the halide series: aryl C–I >> benzylic C–Br > aryl C–Cl [1]. This quantitative ranking means that under mild Suzuki-Miyaura conditions, the aryl iodide undergoes exclusive coupling while the aryl chloride remains fully intact, even when the benzylic bromide is present. In contrast, comparator compounds such as 4-iodobenzyl bromide (lacking the aryl chloride) or 3-chlorobenzyl bromide (lacking the aryl iodide) offer at most two distinguishable reactive sites, significantly constraining the complexity of accessible molecular architectures [2].

Organic Synthesis Cross-Coupling Chemoselectivity

Electronic Modulation of Benzylic Electrophilicity

The electron-withdrawing effects of the aryl chloro and iodo substituents in 3-chloro-4-iodobenzyl bromide increase the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide. Quantum-chemical calculations on substituted benzyl halides demonstrate that electron-withdrawing substituents shift electron density from the benzylic halogen atom to the adjacent carbon, thereby increasing the paramagnetic shielding of the benzylic ¹³C nucleus and correlating directly with Hammett σ constants [1]. For 3-chloro-4-iodobenzyl bromide, the combined σₘ(Cl) ≈ 0.37 and σₚ(I) ≈ 0.18 (total σ ≈ 0.55) predicts a measurable enhancement in benzylic reactivity relative to benzyl bromide (σ = 0). While direct kinetic data for this specific compound are absent from the open literature, the class-level inference from established Hammett linear free-energy relationships supports a predictable and quantifiable increase in electrophilic substitution rates [2].

Physical Organic Chemistry Reaction Kinetics Electrophilicity

Halogen Bonding Capacity of Aryl Iodine

The aryl iodine substituent in 3-chloro-4-iodobenzyl bromide confers a pronounced capacity for halogen bonding (XB)—a directional, non-covalent interaction of increasing importance in medicinal chemistry and crystal engineering. Systematic studies on aldose reductase inhibitors demonstrate that bromine-to-iodine substitution significantly increases halogen bond interaction energy with backbone carbonyl oxygens in protein binding pockets [1]. High-resolution crystal structures confirm that bromo- and iodo-substituted ligands adopt identical binding poses, isolating the halogen bonding contribution from steric effects. Computational analysis reveals that iodine substitution increases XB interaction energy relative to bromine, correlating with enhanced binding affinity as measured by IC₅₀ values [2]. Comparators lacking the iodo substituent (e.g., 3-chloro-4-bromobenzyl bromide) would exhibit weaker halogen bonding and consequently reduced potential for structure-based drug design optimization.

Medicinal Chemistry Crystal Engineering Halogen Bonding

Comprehensive Structural Characterization

3-Chloro-4-iodobenzyl bromide has been rigorously characterized by single-crystal X-ray diffraction for the first time, providing unequivocal structural confirmation that supersedes earlier, less complete spectroscopic reports [1]. The updated characterization includes full ¹H NMR, ¹³C NMR, and IR spectral assignments, along with an accurately determined melting point [2]. This level of characterization is not universally available for all halogenated benzyl bromide analogs, many of which rely on predicted or incompletely validated spectral data. For procurement decisions, the availability of a validated crystal structure and complete spectral dataset reduces analytical ambiguity during quality control and ensures that the material identity can be confirmed with high confidence upon receipt.

Analytical Chemistry Crystallography Quality Control

3-Chloro-4-iodobenzyl bromide: Application Scenarios


Convergent Synthesis of Polyfunctionalized Biaryls

Utilize the orthogonal reactivity profile to execute sequential, chemoselective cross-coupling at the aryl iodide, followed by independent functionalization of the benzylic bromide and aryl chloride. This strategy minimizes protection/deprotection sequences and reduces overall step count, directly translating to cost and time savings in medicinal chemistry lead optimization [1].

Halogen Bonding-Optimized Ligand Libraries

Incorporate 3-chloro-4-iodobenzyl bromide into fragment-based or structure-guided drug design where halogen bonding with backbone carbonyls (or other Lewis bases) is a key affinity determinant. The iodine atom provides a tunable interaction that can be systematically varied by subsequent cross-coupling to modulate binding potency [1].

Radiopharmaceutical and Diagnostic Probe Precursor

The presence of an aryl iodide makes 3-chloro-4-iodobenzyl bromide a suitable precursor for radioiodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) to generate imaging or therapeutic agents. The additional chloro and benzylic bromo handles permit further structural elaboration without interfering with the iodine substitution site [1].

Quality-Controlled Intermediate for GLP/GMP Synthesis

Procure 3-chloro-4-iodobenzyl bromide when full analytical traceability—including a validated single-crystal X-ray structure and complete NMR/IR assignments—is required for regulatory documentation. The availability of these data facilitates identity confirmation and impurity profiling in compliance with ICH Q6A and Q11 guidelines [1].

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